5-(Pyrimidin-5-yl)nicotinamide
CAS No.: 1346687-33-9
Cat. No.: VC15990664
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346687-33-9 |
|---|---|
| Molecular Formula | C10H8N4O |
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 5-pyrimidin-5-ylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15) |
| Standard InChI Key | OJMZSONUQWESMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2 |
Introduction
Structural and Physicochemical Characterization
The molecular formula of 5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide is C₁₇H₁₁F₃N₄O₂, with a molecular weight of 360.29 g/mol . The compound’s structure integrates three pharmacophoric elements:
-
A nicotinamide core facilitating hydrogen bonding interactions.
-
A pyrimidin-5-yl group at the C5 position, enhancing π-π stacking with aromatic residues in enzyme active sites.
-
A 4-(trifluoromethoxy)phenyl moiety contributing to metabolic stability and lipophilicity .
Spectral Data and Analytical Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC-MS) are critical for structural validation. Key spectral features include:
-
¹H NMR (400 MHz, DMSO-d₆): Resonances at δ 7.38–7.44 ppm (2H, aromatic protons of the 4-(trifluoromethoxy)phenyl group), 8.70–8.75 ppm (1H, pyrimidine proton), and 9.14–9.34 ppm (3H, nicotinamide and pyrimidine protons) .
-
LC-MS: A prominent [M-H]⁻ ion at m/z 359.1, consistent with the molecular formula .
Physical properties such as melting point and solubility remain underreported, though the presence of polar amide and ether functionalities suggests moderate aqueous solubility .
Synthetic Strategies and Optimization
The synthesis of 5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide employs palladium-catalyzed cross-coupling reactions, leveraging brominated precursors and boronic acid derivatives.
Key Synthetic Steps
-
Bromination of Nicotinamide:
5-Bromonicotinic acid is reacted with 4-(trifluoromethoxy)aniline in the presence of coupling agents like HATU or EDCI to yield 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide . -
Suzuki–Miyaura Coupling:
The brominated intermediate undergoes palladium-catalyzed coupling with pyrimidin-5-ylboronic acid. A representative procedure uses Pd(PPh₃)₂Cl₂ as the catalyst, sodium carbonate as the base, and a solvent system of dimethoxyethane (DME), ethanol, and water at 80°C . -
Purification:
Crude product purification via high-performance liquid chromatography (HPLC) yields the final compound with >95% purity .
Challenges and Mitigations
-
Regioselectivity: Competing coupling at alternative positions is minimized using sterically hindered catalysts .
-
Byproduct Formation: Silica-thiol scavengers effectively remove residual palladium .
Pharmacological Applications and Mechanism of Action
Kinase Inhibition and Anticancer Activity
The compound’s structural analogs, such as asciminib (ABL001), demonstrate potent inhibition of BCR-ABL1, a tyrosine kinase driving chronic myeloid leukemia. The pyrimidine and nicotinamide moieties engage in critical interactions with the kinase’s ATP-binding pocket, while the trifluoromethoxy group enhances bioavailability .
Key Findings:
-
IC₅₀ Values: Analogous derivatives exhibit IC₅₀ values in the nanomolar range against BCR-ABL1 .
-
Selectivity: Reduced off-target effects compared to first-generation kinase inhibitors due to unique binding modes .
Comparative Analysis with Structural Analogs
| Parameter | 5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide | Asciminib (ABL001) |
|---|---|---|
| Molecular Weight | 360.29 g/mol | 584.63 g/mol |
| Target | BCR-ABL1 (putative) | BCR-ABL1 |
| Binding Mode | ATP-competitive | Allosteric |
| Metabolic Stability | High (trifluoromethoxy group) | Moderate |
This table underscores the compound’s potential as a scaffold for developing ATP-competitive inhibitors with improved pharmacokinetics .
Future Directions and Challenges
Drug Development Opportunities
-
Combination Therapies: Synergy with allosteric inhibitors like asciminib could overcome resistance mutations .
-
Prodrug Formulations: Esterification of the amide group may enhance oral absorption.
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume